![molecular formula C15H14 B14314632 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene CAS No. 112106-94-2](/img/structure/B14314632.png)
2-Phenylbicyclo[3.2.2]nona-2,6,8-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylbicyclo[322]nona-2,6,8-triene is a unique organic compound characterized by its bicyclic structure This compound is part of the bicyclo[32
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene typically involves the Diels-Alder reaction. One common method starts with the cycloheptatriene-maleic anhydride adduct. This adduct undergoes a series of reactions, including heating in n-hexane at temperatures between 160°C and 180°C, to yield the desired compound .
Industrial Production Methods: While specific industrial production methods for 2-Phenylbicyclo[32
Analyse Chemischer Reaktionen
Types of Reactions: 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Phenylbicyclo[3.2.2]nona-2,6,8-triene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Phenylbicyclo[3.2.2]nona-2,6,8-triene involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to participate in unique chemical reactions, influencing pathways such as electron transfer and molecular rearrangement. These interactions can lead to the formation of reactive intermediates, which further react to produce the final products .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[3.2.2]nona-2,6,8-triene: The parent compound without the phenyl group.
Benzo[f]bicyclo[3.2.2]nona-2,6,8-triene: A benzo analog with different reactivity and stability.
Uniqueness: 2-Phenylbicyclo[32The phenyl group can participate in additional reactions, providing a broader range of chemical transformations compared to its analogs .
Eigenschaften
CAS-Nummer |
112106-94-2 |
|---|---|
Molekularformel |
C15H14 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-phenylbicyclo[3.2.2]nona-2,6,8-triene |
InChI |
InChI=1S/C15H14/c1-2-4-13(5-3-1)15-11-8-12-6-9-14(15)10-7-12/h1-7,9-12,14H,8H2 |
InChI-Schlüssel |
PUKMQQKPDQASTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(C2C=CC1C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


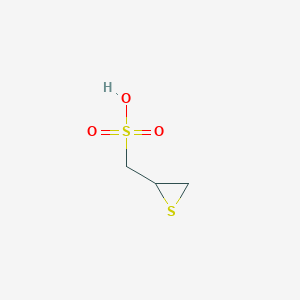

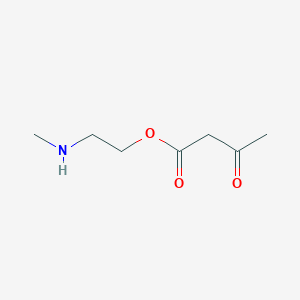
![1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B14314566.png)
![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)

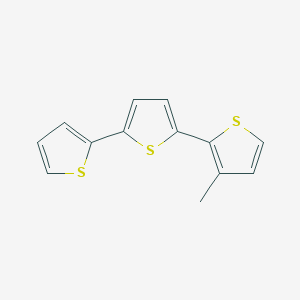
![1-{2-(2,4-Dichlorophenyl)-2-[(triphenylstannyl)oxy]ethyl}-1H-imidazole](/img/structure/B14314580.png)
![2-Chloro-2-[(heptyloxy)methyl]-1-methylcyclohexane-1-carbonitrile](/img/structure/B14314584.png)
![N-[Cyano(phenyl)methyl]-N-methylacetamide](/img/structure/B14314599.png)
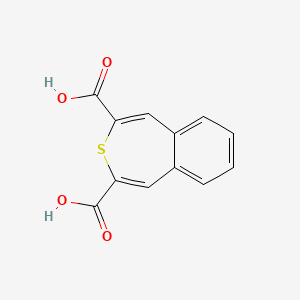
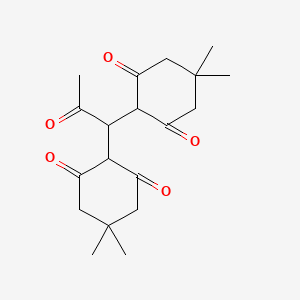

![N~1~,N~1~,N~2~,N~2~-Tetrakis[([2,2'-bipyridin]-6-yl)methyl]ethane-1,2-diamine](/img/structure/B14314614.png)
